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Compound of Interest

Compound Name: 7-Bromo-2,8-dimethylquinoline

Cat. No.: B1440201 Get Quote

An In-depth Technical Guide to 7-Bromo-2,8-dimethylquinoline: Synthesis, Characterization,

and Therapeutic Potential

Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with the quinoline scaffold

being a particularly privileged structure. Its presence in a wide array of natural products and

synthetic pharmaceuticals, most notably the anti-malarial drug quinine, has cemented its

importance in drug discovery. This guide focuses on a specific, functionalized derivative: 7-
Bromo-2,8-dimethylquinoline. The strategic placement of a bromine atom and two methyl

groups on the quinoline core creates a molecule with unique electronic and steric properties,

positioning it as a valuable intermediate for chemical synthesis and a promising scaffold for the

development of novel therapeutic agents.

This document serves as a comprehensive technical resource for researchers, chemists, and

drug development professionals. It will provide an in-depth exploration of the compound's

identity, a plausible and detailed synthetic pathway, predicted analytical characteristics, and a

discussion of its potential applications, particularly in the realm of oncology, grounded in the

established bioactivity of related brominated quinolines.
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Precise identification is the first step in any rigorous scientific investigation. 7-Bromo-2,8-
dimethylquinoline is a distinct chemical entity with the following identifiers and predicted

properties.

Property Value Source(s)

CAS Number 1189106-33-9, 1261732-11-9 [1][2]

Molecular Formula C₁₁H₁₀BrN [1]

Molecular Weight 236.11 g/mol [1]

Canonical SMILES
CC1=NC2=C(C=C1)C=CC(=C

2C)Br
[3]

InChIKey
AQDJLDMULIKQQR-

UHFFFAOYSA-N
[3]

Predicted XlogP 3.6 [3]

Appearance
Predicted to be a solid at room

temperature

Inferred from related

compounds

Solubility

Predicted to be soluble in

organic solvents like

Dichloromethane, Chloroform,

and Methanol

Inferred from structural

properties

Proposed Synthesis: A Modified Combes Quinoline
Synthesis
While specific literature detailing the synthesis of 7-Bromo-2,8-dimethylquinoline is scarce, a

robust and logical pathway can be designed based on the classic Combes quinoline synthesis.

This acid-catalyzed condensation of an aniline with a β-diketone provides an efficient route to

substituted quinolines.[4]

The proposed synthesis involves the reaction of 3-Bromo-2-methylaniline with acetylacetone

(2,4-pentanedione) in the presence of a strong acid catalyst, such as concentrated sulfuric acid

or polyphosphoric acid (PPA).
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Experimental Protocol
Materials:

3-Bromo-2-methylaniline

Acetylacetone (2,4-pentanedione)

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3-Bromo-2-methylaniline (1.0 eq).

Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.

Catalyst Addition: Cool the mixture in an ice bath. Cautiously and slowly, add concentrated

sulfuric acid (or PPA) to the reaction mixture while stirring. The addition is exothermic.

Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and

maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and then

carefully pour it over crushed ice.

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution

of sodium bicarbonate until the pH is approximately 8. Perform this step in a fume hood as
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CO₂ gas will evolve.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced

pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 7-Bromo-2,8-dimethylquinoline.

Mechanism of the Combes Synthesis
The reaction proceeds through a well-established mechanism involving three main stages:[5][6]

Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the

carbonyls of acetylacetone, followed by dehydration to form an enamine intermediate.

Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group,

activating it for an intramolecular electrophilic aromatic substitution. The electron-rich

aromatic ring attacks the activated carbonyl, leading to cyclization.

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of

the stable, aromatic quinoline ring system.

Synthetic Workflow: Combes Synthesis

3-Bromo-2-methylaniline +
Acetylacetone

Acid-Catalyzed
Condensation

(Enamine Formation)

H₂SO₄
Intramolecular

Cyclization
Dehydration &
Aromatization 7-Bromo-2,8-dimethylquinoline

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 7-Bromo-2,8-dimethylquinoline.
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Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for structural confirmation. While experimental data

is not publicly available, a reliable prediction can be made based on the analysis of structurally

similar quinolines.[2][7]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

two methyl groups. The chemical shifts are influenced by the electron-withdrawing bromine

atom and the electron-donating methyl groups.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Justification

H-3 ~7.2-7.4 Doublet (d)

Located on the

pyridine ring, coupled

to H-4.

H-4 ~7.9-8.1 Doublet (d)

Deshielded due to

proximity to the

nitrogen atom,

coupled to H-3.

H-5 ~7.6-7.8 Doublet (d)
Part of the benzene

ring, coupled to H-6.

H-6 ~7.4-7.6 Doublet (d)

Coupled to H-5. Shift

influenced by the

bromine at C-7.

C2-CH₃ ~2.6-2.8 Singlet (s)

Methyl group attached

to the electron-

deficient pyridine ring.

C8-CH₃ ~2.7-2.9 Singlet (s)

Methyl group on the

benzene ring,

deshielded by peri-

interaction with

nitrogen.
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Note: Spectra are predicted in CDCl₃ with TMS as an internal standard.

¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, with quaternary carbons and carbons

bearing bromine showing characteristic shifts.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Justification

C-2 ~158-160
Bearing a methyl group and

adjacent to nitrogen.

C-3 ~121-123 CH carbon in the pyridine ring.

C-4 ~135-137 CH carbon in the pyridine ring.

C-4a ~126-128
Quaternary carbon at the ring

junction.

C-5 ~128-130
CH carbon in the benzene

ring.

C-6 ~126-128
CH carbon in the benzene

ring.

C-7 ~120-122
Carbon bearing the bromine

atom.

C-8 ~136-138
Carbon bearing a methyl

group.

C-8a ~147-149
Quaternary carbon at the ring

junction, adjacent to nitrogen.

C2-CH₃ ~24-26 Methyl carbon.

C8-CH₃ ~17-19 Methyl carbon.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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IR: Key absorption bands are expected for C=N stretching (~1600 cm⁻¹), C=C aromatic

stretching (~1500-1580 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-

2960 cm⁻¹ for methyl). A strong C-Br stretching band would appear in the fingerprint region.

MS: The mass spectrum should show a characteristic molecular ion (M⁺) peak and an M+2

peak of nearly equal intensity, which is the isotopic signature of a bromine-containing

compound.

Reactivity and Potential Applications in Drug
Development
The true value of 7-Bromo-2,8-dimethylquinoline for researchers lies in its potential as a

versatile building block and a pharmacophore scaffold.

Chemical Reactivity
The molecule possesses several reactive sites that can be exploited for further chemical

modification:

C-7 Bromine Atom: This is the most versatile handle. It is primed for a variety of palladium-

catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.

This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents,

enabling the rapid generation of compound libraries for screening.

Methyl Groups: The methyl group at C-2, being adjacent to the nitrogen, has slightly acidic

protons and can be a site for condensation reactions after activation.

Quinoline Nitrogen: The basic nitrogen atom can be quaternized or N-oxidized to modulate

the electronic properties and solubility of the molecule.

Potential as an Anticancer Agent Scaffold
The quinoline core is a well-established pharmacophore in oncology. Numerous derivatives

have been developed as kinase inhibitors. The substitution pattern of 7-Bromo-2,8-
dimethylquinoline makes it an intriguing candidate for developing new anticancer agents.
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Halogenated quinolines, in particular, have demonstrated a wide range of biological activities.

[8] Studies on structurally related compounds like 7-bromo-4-chloro-8-methylquinoline suggest

that such scaffolds can be used to develop inhibitors of critical cancer-related signaling

pathways.[9] These pathways, often dysregulated in cancer, control cell proliferation, survival,

angiogenesis, and metastasis.

Potential molecular targets include:

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including lung

and colon cancer.[9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of

angiogenesis, the process by which tumors form new blood vessels.[9]

PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell growth, proliferation,

and survival.[9]

The development strategy would involve using the C-7 bromine as a synthetic handle to

introduce various functional groups designed to interact with the ATP-binding pocket of these

kinases. The 2- and 8-methyl groups provide steric bulk and can be optimized to enhance

binding affinity and selectivity.
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Potential Inhibition of Cancer Signaling Pathways
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Caption: Role of quinoline derivatives as kinase inhibitors in cancer therapy.

Safety and Handling
As a halogenated aromatic amine derivative, 7-Bromo-2,8-dimethylquinoline should be

handled with appropriate care.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Conclusion
7-Bromo-2,8-dimethylquinoline, while not extensively studied, represents a molecule of

significant potential for the chemical and pharmaceutical sciences. Its well-defined structure,

accessible synthetic route via the Combes synthesis, and versatile reactive handles make it an

ideal intermediate for organic synthesis. More importantly, its structural analogy to known

bioactive quinolines positions it as a promising scaffold for the discovery of new drugs,

particularly in the field of oncology. This guide provides the foundational knowledge—from

synthesis to potential application—to empower researchers to unlock the full potential of this

intriguing heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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